molecular formula C10H9N3OS B6617361 N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 5142-52-9

N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B6617361
CAS No.: 5142-52-9
M. Wt: 219.27 g/mol
InChI Key: YSOCMISXIIJOAB-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with pyridine-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7-6-15-10(12-7)13-9(14)8-3-2-4-11-5-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOCMISXIIJOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965740
Record name N-(4-Methyl-1,3-thiazol-2-yl)pyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5142-52-9
Record name N-(4-Methyl-1,3-thiazol-2-yl)pyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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